Ácido 3-fenoxipirazina-2-carboxílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Actividad agonista para hTGR5

Se diseñó y sintetizó una serie de nuevos derivados de 3-fenoxipirazina-2-carboxamida, mostrando una excelente actividad agonista para hTGR5, un objetivo para el tratamiento de la esteatohepatitis no alcohólica, la diabetes mellitus tipo 2 (T2DM) y la obesidad. Estos compuestos exhibieron una actividad superior en comparación con el fármaco de referencia INT-777 .

Propiedades antimicobacterianas

La investigación ha explorado el potencial antimicobacteriano de los ácidos 3-(fenil-carbamoyl)piracina-2-carboxílicos, que son derivados más lipofílicos del ácido pirazinoico. Estos estudios tienen como objetivo encontrar nuevos tratamientos contra Mycobacterium tuberculosis .

Síntesis de análogos de la pirazinamida

El compuesto se ha utilizado en la síntesis de análogos de la pirazinamida, que se investigan por sus actividades antituberculosas. El proceso de síntesis implica la reacción de Yamaguchi con diversas aminas alifáticas y aromáticas .

Aplicaciones de nanotecnología

Los ácidos carboxílicos, incluidos los derivados como el ácido 3-fenoxipirazina-2-carboxílico, ayudan en la modificación de la superficie de los nanotubos de carbono de múltiples paredes (MWCNT) mediante radiación ultrasónica. Esto es crucial para producir nanomateriales poliméricos con propiedades mejoradas .

Características fotofísicas

El compuesto ha participado en reacciones para producir varios derivados de pirazina, que luego se estudian por sus características fotofísicas. Esta investigación es significativa para desarrollar materiales con propiedades específicas de absorción o emisión de luz .

Andamiaje versátil en síntesis química

Derivados de pirazina: , incluidos los derivados del ácido 3-fenoxipirazina-2-carboxílico, sirven como andamiajes versátiles en la síntesis química. Se utilizan para crear compuestos con una amplia gama de actividades biológicas mediante la reacción con diferentes reactivos como las piperazinas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Phenoxypyrazine-2-carboxylic acid is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a G-protein-coupled receptor (GPCR) that was first identified as a bile acid receptor . It is widely expressed in many tissues, including the gall bladder, liver, intestine, pancreas, and spleen .

Mode of Action

3-Phenoxypyrazine-2-carboxylic acid acts as an agonist to TGR5 . This means it binds to the receptor and activates it, leading to a series of intracellular events . The activation of TGR5 can increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid has several downstream effects. It has been reported to induce the secretion of glucagon-like peptide-1 (GLP-1) , leading to improved glucose metabolism and energy homeostasis . Additionally, the TGR5 signaling pathway stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to several molecular and cellular effects. For instance, it can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects make TGR5 a promising target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Análisis Bioquímico

Biochemical Properties

3-Phenoxypyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a potential agonist for Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that is widely expressed in tissues such as the gall bladder, liver, intestine, pancreas, and spleen . Activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid can induce glucagon-like peptide-1 (GLP-1) secretion, which improves glucose metabolism and energy homeostasis . Additionally, TGR5 activation increases cyclic adenosine monophosphate (cAMP) levels, stimulating energy expenditure and oxygen consumption in brown adipose tissue and muscle . The interactions between 3-Phenoxypyrazine-2-carboxylic acid and TGR5 highlight its potential therapeutic applications for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus, and obesity .

Cellular Effects

The effects of 3-Phenoxypyrazine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to the secretion of GLP-1 in NCI-H716 cells and C57 BL/6 mice . This secretion enhances glucose metabolism and energy homeostasis, demonstrating the compound’s impact on cellular processes . Furthermore, the increase in cAMP levels due to TGR5 activation by 3-Phenoxypyrazine-2-carboxylic acid stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Molecular Mechanism

The molecular mechanism of 3-Phenoxypyrazine-2-carboxylic acid involves its interaction with TGR5, a G-protein-coupled receptor. Upon binding to TGR5, 3-Phenoxypyrazine-2-carboxylic acid activates the receptor, leading to an increase in cAMP levels . This activation triggers a signaling cascade that results in the secretion of GLP-1, which in turn improves glucose metabolism and energy homeostasis . Additionally, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenoxypyrazine-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenoxypyrazine-2-carboxylic acid can significantly reduce blood glucose levels in C57 BL/6 mice over time . Additionally, the compound’s ability to stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice suggests that its effects are sustained over a prolonged period . These findings highlight the importance of understanding the temporal dynamics of 3-Phenoxypyrazine-2-carboxylic acid in laboratory settings.

Dosage Effects in Animal Models

The effects of 3-Phenoxypyrazine-2-carboxylic acid vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to more pronounced effects on glucose metabolism and energy homeostasis . For instance, compound 18k, a derivative of 3-Phenoxypyrazine-2-carboxylic acid, significantly reduced blood glucose levels in C57 BL/6 mice at higher doses . It is essential to consider potential toxic or adverse effects at high doses. Understanding the dosage effects of 3-Phenoxypyrazine-2-carboxylic acid is crucial for its potential therapeutic applications.

Metabolic Pathways

3-Phenoxypyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s activation of TGR5 leads to an increase in cAMP levels, which plays a crucial role in metabolic processes . Additionally, the secretion of GLP-1 induced by 3-Phenoxypyrazine-2-carboxylic acid enhances glucose metabolism and energy homeostasis . These interactions highlight the compound’s involvement in metabolic pathways and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Phenoxypyrazine-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that 3-Phenoxypyrazine-2-carboxylic acid can stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice, indicating its effective transport and distribution within these cells . Understanding the transport and distribution mechanisms of 3-Phenoxypyrazine-2-carboxylic acid is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Phenoxypyrazine-2-carboxylic acid plays a significant role in its activity and function. The compound’s interaction with TGR5, a G-protein-coupled receptor, suggests that it may be localized to specific cellular compartments where TGR5 is expressed . Additionally, the activation of TGR5 by 3-Phenoxypyrazine-2-carboxylic acid leads to an increase in cAMP levels, which influences various cellular processes . Understanding the subcellular localization of 3-Phenoxypyrazine-2-carboxylic acid is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Propiedades

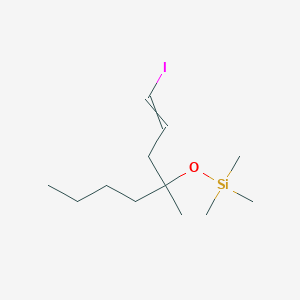

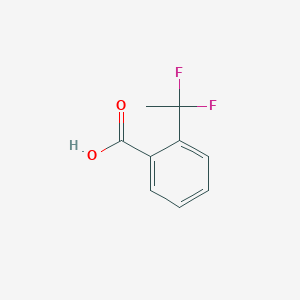

IUPAC Name |

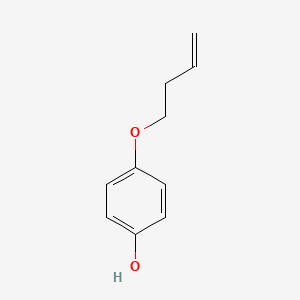

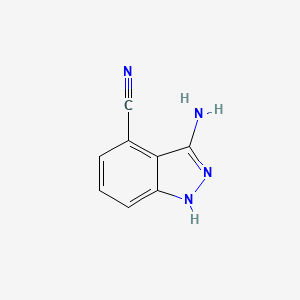

3-phenoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.